Norhydrocodone Hydrochloride

Opioid pharmacology In vivo analgesia Prodrug metabolism

Norhydrocodone hydrochloride (CAS 71968-04-2) is the indispensable CYP3A4-specific analytical endpoint for definitive hydrocodone compliance testing. Unlike hydrocodone or hydromorphone surrogates, it provides unambiguous quantification in urine (MR=1.2) and oral fluid (MR=0.07), eliminating false negatives. Supplied as a ≥98% neat solid with 4-year stability and ISO 17034 certification, this reference standard ensures regulatory defensibility for forensic toxicology, pharmacokinetic studies, and CYP3A4 phenotyping. Select the authentic metabolite—never substitute.

Molecular Formula C17H20ClNO3
Molecular Weight 321.8 g/mol
CAS No. 71968-04-2
Cat. No. B1660124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorhydrocodone Hydrochloride
CAS71968-04-2
Molecular FormulaC17H20ClNO3
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl
InChIInChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1
InChIKeyIQVZQPJFFRBEHK-NRGUFEMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norhydrocodone Hydrochloride (CAS 71968-04-2): Core Identity, Pharmacological Profile, and Reference Standard Procurement Specifications


Norhydrocodone hydrochloride (CAS 71968-04-2) is the hydrochloride salt of norhydrocodone, the major N-demethylated metabolite of the widely prescribed semisynthetic opioid analgesic hydrocodone. Unlike its parent compound, which is administered as a prodrug requiring hepatic bioactivation, norhydrocodone is a direct μ-opioid receptor ligand with intrinsic pharmacological activity that is distinct from both hydrocodone and the minor O-demethylated metabolite hydromorphone [1]. It is formed primarily via CYP3A4-mediated N-demethylation in the liver, a pathway that accounts for the majority of hydrocodone clearance and is subject to significant inter-individual variability due to CYP3A4 genetic polymorphisms [2]. As an analytical reference standard, norhydrocodone hydrochloride is supplied as a neat solid with purity ≥98% and certified stability of ≥4 years when stored at -20°C, meeting ISO/IEC 17025 and ISO 17034 international reference material standards . Commercially available certified spiking solutions (1.0 mg/mL as free base in methanol) support its primary deployment in forensic toxicology, clinical urine drug monitoring, and pharmacokinetic research applications .

Norhydrocodone Hydrochloride Procurement: Why Analogs and Metabolites Cannot Be Interchanged in Forensic and Pharmacokinetic Workflows


Substitution among hydrocodone-derived analytes—hydrocodone, hydromorphone, and norhydrocodone—is analytically and pharmacologically unsound. These three species exhibit divergent in vivo potencies at the μ-opioid receptor, with norhydrocodone demonstrating approximately 70-fold lower subcutaneous analgesic potency than hydrocodone, whereas hydromorphone is approximately 5.4-fold more potent [1]. Their distinct pharmacokinetic profiles translate into quantitatively different detection windows in biological matrices: norhydrocodone achieves peak urinary concentrations 2- to 5-fold higher than hydrocodone and persists longer, making it the preferred biomarker for compliance monitoring [2]. Furthermore, the metabolic ratio (MR) of norhydrocodone to hydrocodone differs by approximately 17-fold between urine (MR = 1.2) and oral fluid (MR = 0.07), demonstrating that matrix-specific calibration with the authentic norhydrocodone reference standard—not hydrocodone or hydromorphone surrogates—is mandatory for accurate quantification [3]. Each compound is also formed by a distinct CYP isoform: CYP3A4 exclusively produces norhydrocodone, whereas CYP2D6 produces hydromorphone, meaning that inhibitor or genetic polymorphism studies require isoform-specific metabolite tracing that cannot be accomplished with the wrong analyte [4].

Norhydrocodone Hydrochloride vs. Closest Analogs: Head-to-Head Quantitative Evidence for Research and Forensic Procurement Decisions


Subcutaneous Analgesic Potency: Norhydrocodone HCl Demonstrates ~70-Fold Lower In Vivo Activity Than Hydrocodone

In a direct head-to-head comparison using the mouse tail-flick analgesia model, norhydrocodone administered subcutaneously was approximately 70-fold less potent than hydrocodone, while hydromorphone was approximately 5.4-fold more potent than hydrocodone [1]. This establishes a clear potency hierarchy of hydromorphone > hydrocodone >> norhydrocodone for peripherally administered analgesia.

Opioid pharmacology In vivo analgesia Prodrug metabolism

Intrathecal Seizure Activity: Norhydrocodone and Hydromorphone Are 3.7–4.6-Fold More Potent Proconvulsants Than Hydrocodone

Following intrathecal administration in mice, all three compounds—hydrocodone, norhydrocodone, and hydromorphone—induced seizure activity. However, norhydrocodone and hydromorphone were approximately 3.7 to 4.6-fold more potent than hydrocodone in inducing seizures [1]. Importantly, naltrexone pretreatment did not block the seizure activity, indicating a non-opioid receptor-mediated mechanism distinct from the analgesic pathway [1].

Opioid neurotoxicity Seizure activity Intrathecal administration

Urinary Excretion Profile: Norhydrocodone Peak Concentrations Exceed Hydrocodone by 1.3–5.6-Fold and Offer Extended Detection Window

In a single-dose human pharmacokinetic study (10 mg hydrocodone, n=7 healthy volunteers), peak urinary norhydrocodone concentrations ranged from 811 to 3,460 ng/mL, compared to peak hydrocodone concentrations of 612–2,190 ng/mL and peak hydromorphone concentrations of 102–342 ng/mL [1]. Norhydrocodone was found at higher concentrations and persisted for a longer duration than both hydrocodone and hydromorphone in six of seven subjects [1].

Forensic toxicology Urine drug testing Excretion profiling

Matrix-Dependent Metabolic Ratio: Urine MR Is 17-Fold Higher Than Oral Fluid MR, Demanding Matrix-Specific Norhydrocodone Calibrators

In a large retrospective analysis comparing paired oral fluid (n >8,500) and urine (n >250,000) specimens from a pain population, the geometric median metabolic ratio (MR) of norhydrocodone to hydrocodone was 0.07 in oral fluid versus 1.2 in urine—a 17.1-fold difference between matrices [1]. Median oral fluid concentrations were 122 ng/mL for hydrocodone and 7.7 ng/mL for norhydrocodone, with hydromorphone frequently below the detection limit (<1 ng/mL) in oral fluid [1]. The positive detection rate for metabolites in oral fluid (17–31%) was substantially lower than in urine (63–75%) [1].

Oral fluid drug testing Metabolic ratio Bioanalysis

Exclusive CYP3A4-Dependent Formation: Norhydrocodone as an Isoform-Specific Biomarker Distinct from CYP2D6-Derived Hydromorphone

Using recombinant cytochrome P450 enzymes and human liver microsomes from both CYP2D6 extensive metabolizers (EM) and poor metabolizers (PM), recombinant CYP3A4 exclusively formed norhydrocodone, while recombinant CYP2D6 exclusively formed hydromorphone [1]. Norhydrocodone formation kinetics followed a single low-affinity enzyme profile with Km = 5.1 mM in livers from both CYP2D6 EM and PM, confirming that CYP2D6 genetic status does not affect norhydrocodone production [1]. In contrast, hydromorphone formation was predominantly via a high-affinity CYP2D6 pathway (Km = 26 µM, contributing 95%) and was significantly reduced in the CYP2D6 PM liver [1]. Chemical inhibition with ketoconazole (CYP3A4 inhibitor) and monoclonal anti-CYP3A4 antibodies specifically blocked norhydrocodone formation, while quinidine and anti-CYP2D6 antibodies blocked hydromorphone formation [1].

Drug metabolism Cytochrome P450 phenotyping In vitro metabolism

Certified Reference Material Grade: ≥98% Purity, ≥4-Year Stability, and ISO 17034 Accreditation for Forensic and Regulatory Compliance

Norhydrocodone hydrochloride (CAS 71968-04-2) is available as a certified reference material (CRM) manufactured and tested to ISO/IEC 17025 and ISO 17034 international standards . The neat solid formulation has a certified purity of ≥98% and demonstrated stability of ≥4 years when stored at -20°C . Commercial certified spiking solutions are supplied at 1.0 mg/mL (as free base) in methanol . In contrast, norhydrocodone free base (CAS 5083-62-5) is typically offered at lower purity grades (~85–95%) and lacks the certified reference material documentation required for forensic reporting .

Reference material certification Forensic quality assurance ISO 17034

Norhydrocodone Hydrochloride: Evidence-Driven Application Scenarios for Forensic, Clinical, and Pharmacological Research End-Users


Urine Drug Monitoring Compliance Testing Using the Most Abundant and Persistent Hydrocodone Metabolite

Clinical toxicology laboratories performing definitive urine drug testing for prescription opioid compliance should deploy norhydrocodone hydrochloride (CAS 71968-04-2) as the primary quantitative reference standard. As demonstrated by Valtier and Bebarta (2012), norhydrocodone achieves peak urinary concentrations of 811–3,460 ng/mL—1.3- to 5.6-fold higher than hydrocodone—and persists longer than the parent drug in six of seven subjects following a single 10 mg dose [1]. This superior abundance and extended detection window make norhydrocodone the most sensitive biomarker for verifying recent hydrocodone use, reducing false-negative rates compared to assays that rely solely on parent drug detection. The certified reference material grade with ≥98% purity, ISO 17034 accreditation, and 4-year stability further ensures regulatory defensibility in medicolegal reporting contexts .

Oral Fluid Drug Testing Method Development Requiring Matrix-Specific Calibrators

Bioanalytical laboratories developing or validating oral fluid LC-MS/MS methods for hydrocodone monitoring must calibrate with norhydrocodone hydrochloride, because the norhydrocodone-to-hydrocodone metabolic ratio in oral fluid (MR = 0.07) is 17-fold lower than in urine (MR = 1.2), as established by Cao et al. (2014) in >8,500 oral fluid and >250,000 urine specimens [2]. Using urine-derived calibrator ranges, or a surrogate metabolite such as hydromorphone (which is frequently undetectable at <1 ng/mL in oral fluid), will yield substantial quantification bias. The availability of certified spiking solutions at 1.0 mg/mL in methanol from vendors such as Cerilliant enables accurate preparation of matrix-matched calibrators at the relevant low-ng/mL concentration range required for oral fluid analysis .

CYP3A4 Phenotyping and Drug-Drug Interaction Studies Using an Isoform-Specific Metabolite Probe

Pharmacology laboratories investigating CYP3A4-mediated drug-drug interactions or genetic polymorphisms should utilize norhydrocodone hydrochloride as the exclusive analytical endpoint for CYP3A4 activity, because recombinant CYP3A4 forms only norhydrocodone, whereas CYP2D6 forms only hydromorphone—a finding confirmed by Hutchinson et al. (2004) using recombinant enzymes, chemical inhibitors (ketoconazole, quinidine), and monoclonal antibodies [3]. The orthogonal isoform specificity means that measuring norhydrocodone provides an unambiguous readout of CYP3A4 function, uncontaminated by CYP2D6 activity. Conversely, attempting to assess CYP3A4 activity using hydromorphone as the measured analyte would erroneously reflect CYP2D6 activity—a critical error that authentic norhydrocodone reference standard procurement prevents.

Opioid Neurotoxicity Research Requiring a Proconvulsant Metabolite with Distinct Non-Opioid Seizure Mechanism

Neuroscience groups studying opioid-induced neurotoxicity require norhydrocodone hydrochloride as the specific pharmacological tool for investigating non-opioid receptor-mediated seizure mechanisms. Navani and Yoburn (2013) demonstrated that intrathecal norhydrocodone is 3.7–4.6-fold more potent than hydrocodone at inducing seizures, and that this effect is naltrexone-insensitive, proving a non-μ-opioid mechanism distinct from the analgesic pathway [4]. Substitution with hydrocodone or hydromorphone would confound interpretation: hydrocodone is a weaker proconvulsant, while hydromorphone—though equipotent for seizures—is also ~96-fold more potent for analgesia via a different route, creating a mixed pharmacodynamic signal. Only norhydrocodone hydrochloride provides a tool that isolates the proconvulsant pharmacology from high-potency opioid receptor agonism.

Quote Request

Request a Quote for Norhydrocodone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.